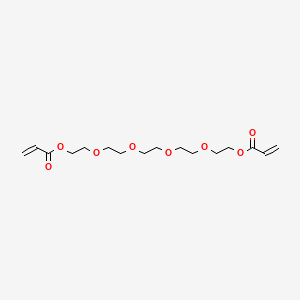

Bis-acrylate-PEG5

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-[2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O8/c1-3-15(17)23-13-11-21-9-7-19-5-6-20-8-10-22-12-14-24-16(18)4-2/h3-4H,1-2,5-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUOZEBZJUUBNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCOCCOCCOCCOCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90207985 | |

| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59256-52-9 | |

| Record name | 1,1′-(3,6,9,12-Tetraoxatetradecane-1,14-diyl) di-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59256-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059256529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12-tetraoxatetradecane-1,14-diyl diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Bis-acrylate-PEG5: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bis-acrylate-PEG5, systematically named 2-[2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate, is a homobifunctional crosslinker belonging to the polyethylene (B3416737) glycol (PEG) diacrylate (PEGDA) family.[1] Its structure comprises a central pentaethylene glycol (PEG5) core flanked by two reactive acrylate (B77674) groups. This unique architecture imparts a combination of hydrophilicity, biocompatibility, and reactivity, making it a valuable tool in various biomedical and pharmaceutical research applications. Primarily, this compound serves as a versatile building block for the synthesis of hydrogels and as a flexible linker in the design of Proteolysis Targeting Chimeras (PROTACs).[][3][4] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, complete with detailed experimental protocols and visual workflows.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a flexible hydrophilic PEG chain, which enhances solubility in aqueous media, and terminal acrylate functionalities that are amenable to polymerization and conjugation reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Systematic (IUPAC) Name | 2-[2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate | [1] |

| Common Synonyms | Poly(ethylene glycol) 5 diacrylate, PEG5-DA | |

| CAS Number | 59256-52-9 | [1][4] |

| Molecular Formula | C16H26O8 | [1][4] |

| Molecular Weight | 346.37 g/mol | [1][4] |

| Elemental Analysis | C: 55.49%, H: 7.56%, O: 36.95% | [1] |

| Appearance | Colorless to pale yellow liquid or low-melting solid (inferred from similar compounds) | |

| Purity | >97% (typical for analogous compounds) | [1] |

| Solubility | Soluble in water and a wide range of organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO) (inferred from similar PEG compounds). | |

| logP (calculated) | 0.710 | [1] |

| Topological Polar Surface Area | 89.52 Ų | [1] |

| Storage Conditions | Store at -20°C, protected from light and moisture to prevent hydrolysis and polymerization. | [1] |

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved through the esterification of pentaethylene glycol with acryloyl chloride in the presence of a non-nucleophilic base.

Experimental Protocol: Synthesis of this compound

Materials:

-

Pentaethylene glycol

-

Acryloyl chloride

-

Triethylamine (B128534) (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve pentaethylene glycol (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add acryloyl chloride (2.1 equivalents) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

Collect the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a clear oil.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications of this compound

PROTAC Linker in Targeted Protein Degradation

This compound is frequently employed as a flexible linker in the design and synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The PEG linker in a PROTAC plays a crucial role in modulating the molecule's solubility, cell permeability, and the spatial orientation of the two ligands for efficient ternary complex formation.

References

An In-depth Technical Guide to Bis-acrylate-PEG5: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Bis-acrylate-PEG5, a bifunctional polyethylene (B3416737) glycol (PEG) derivative. This document is intended to be a valuable resource for professionals in the fields of chemistry, biology, and pharmacology, particularly those involved in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties and Nomenclature

This compound is a well-defined, homogenous compound that plays a crucial role as a flexible linker in the construction of complex biomolecules. Its systematic nomenclature and key identifiers are summarized below.

Table 1: Systematic Nomenclature and Identifiers

| Property | Value |

| IUPAC Name | 3,6,9,12-tetraoxatetradecane-1,14-diyl diacrylate[1] |

| Alternative IUPAC Name | 2-[2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate[2] |

| Synonyms | Bis-acrylate-polyethylene glycol 5, Polyethylene glycol 5 diacrylate[2] |

| CAS Number | 59256-52-9[2] |

| Molecular Formula | C₁₆H₂₆O₈[2] |

| SMILES Code | C=CC(=O)OCCOCCOCCOCCOCCOC(=O)C=C[1][2] |

| InChI Key | IJUOZEBZJUUBNX-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 346.37 g/mol [2][3] |

| Exact Mass | 346.1600[1] |

| Elemental Analysis | C: 55.48%, H: 7.57%, O: 36.95%[1] |

| Appearance | To be determined (likely a liquid or low-melting solid) |

| Purity | >98% (typical)[1] |

| Solubility | Expected to be soluble in water and various organic solvents. |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.[1] |

Role in PROTAC Drug Development

This compound is a key building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound serves to connect the ligand that binds to the target protein with the ligand that binds to the E3 ligase. The length and flexibility of the PEG chain are critical for the proper formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.

PROTAC-mediated protein degradation pathway.

Experimental Protocols

General Synthesis of a PROTAC using a PEG Linker

This protocol outlines a two-step process for conjugating a target protein ligand and an E3 ligase ligand using a bifunctional PEG linker like this compound.

Step 1: First Coupling Reaction

-

Dissolve the E3 ligase ligand (e.g., containing a primary amine) and the bifunctional PEG linker (e.g., this compound) in an appropriate anhydrous solvent such as N,N-Dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress using a suitable analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, purify the resulting E3 ligase-linker intermediate using preparative High-Performance Liquid Chromatography (HPLC).

Step 2: Second Coupling Reaction

-

Dissolve the purified E3 ligase-linker intermediate and the target protein ligand (functionalized with a compatible reactive group, such as a thiol for Michael addition to the acrylate) in a suitable solvent.

-

If necessary, add a catalyst or initiator for the specific coupling chemistry being employed.

-

Stir the reaction at room temperature or with gentle heating, monitoring for completion by LC-MS.

-

Purify the final PROTAC molecule by preparative HPLC to obtain a high-purity product.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the structure of the final product, dissolve a small sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectrum should show characteristic peaks for the protons of the PEG backbone, the acrylate (B77674) groups, and the conjugated ligands. The integration of these peaks can be used to confirm the ratio of the different components.

-

¹³C NMR: This technique provides information about the carbon skeleton of the molecule and can be used to further confirm the successful formation of the desired product.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Acquire an IR spectrum of the sample. The spectrum should display a characteristic strong absorption band around 1720-1730 cm⁻¹, corresponding to the C=O stretch of the ester groups in the acrylate moieties.[2] The presence of bands in the 2800-3000 cm⁻¹ region corresponds to the C-H bonds of the polyether backbone.[2]

Mass Spectrometry (MS):

-

Utilize a high-resolution mass spectrometry technique (e.g., ESI-TOF) to determine the exact mass of the synthesized molecule. This should match the calculated molecular weight of this compound (346.1600 g/mol for the exact mass).[1]

Experimental Workflow for PROTAC Development

The development of a novel PROTAC is a systematic process that involves several key stages, from initial design to in vivo evaluation.

References

An In-depth Technical Guide to Poly(ethylene glycol) diacrylate (PEGDA)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of poly(ethylene glycol) diacrylate (PEGDA), a versatile hydrogel-forming polymer widely utilized in biomedical research and drug development. It covers its fundamental properties, experimental applications, and its role as a scaffold in influencing cellular behavior.

Nomenclature and Synonyms

Poly(ethylene glycol) diacrylate is known by a variety of names in scientific literature and commercial products. Understanding these synonyms is crucial for comprehensive literature searches and material sourcing.

| Primary Name | Poly(ethylene glycol) diacrylate |

| Abbreviation | PEGDA |

| IUPAC Name | Poly(oxy-1,2-ethanediyl), α-(1-oxo-2-propen-1-yl)-ω-[(1-oxo-2-propen-1-yl)oxy]- |

| CAS Number | 26570-48-9 |

| Common Synonyms | PEG diacrylate, Polyethylene glycol, diacrylate, PEG-DA |

Physicochemical Properties

The properties of PEGDA and the resulting hydrogels are highly tunable and primarily dependent on the molecular weight (MW) of the PEG backbone and the concentration of the polymer in solution. These parameters directly influence the crosslinking density of the hydrogel, which in turn dictates its mechanical and physical characteristics.

Mechanical Properties

The mechanical environment perceived by cells is a critical factor in tissue engineering and drug screening applications. The stiffness of PEGDA hydrogels can be tailored to mimic a wide range of biological tissues.

| PEGDA MW (Da) | Concentration (w/v %) | Compressive Modulus (kPa) | Shear Modulus (kPa) |

| 3400 | 10 | 30 | - |

| 3400 | 20 | 110 | - |

| 6000 | 5 | - | 3.4 ± 0.3 |

| 6000 | 10 | - | 19.3 ± 1.5 |

| 6000 | 20 | - | 102.6 ± 18.5 |

| 10000 | 10 | 90 | - |

Note: The exact values can vary depending on the specific experimental conditions, such as the photoinitiator concentration and UV light intensity.

Swelling and Degradation Properties

The swelling ratio indicates the amount of water a hydrogel can absorb, which affects nutrient and drug diffusion. The degradation of PEGDA hydrogels is primarily due to the hydrolysis of the acrylate (B77674) ester linkages.

| PEGDA MW (Da) | Concentration (w/v %) | Swelling Ratio (q) | Degradation Notes |

| 3400 | 10 | ~15-20 | Slower degradation |

| 10000 | 10 | ~25-35 | Faster degradation |

| 20000 | 10 | ~35-45 | Rapid degradation |

Experimental Protocols

PEGDA Hydrogel Synthesis via Photopolymerization

This protocol describes the fabrication of PEGDA hydrogels using a common photo-crosslinking method.

Materials:

-

Poly(ethylene glycol) diacrylate (PEGDA) of desired molecular weight

-

Photoinitiator (e.g., Irgacure 2959, LAP)

-

Phosphate-buffered saline (PBS) or cell culture medium

-

UV light source (365 nm)

Procedure:

-

Prepare a stock solution of the photoinitiator in PBS. For Irgacure 2959, a common concentration is 0.5% (w/v).

-

Dissolve the desired amount of PEGDA in the photoinitiator solution to achieve the target polymer concentration (e.g., 10% w/v). Ensure complete dissolution by gentle vortexing or stirring.

-

Pipette the PEGDA prepolymer solution into a mold of the desired shape and dimensions.

-

Expose the prepolymer solution to UV light. The exposure time and intensity will depend on the photoinitiator concentration, the volume of the solution, and the desired crosslinking density. A typical exposure might be 5-10 minutes at 5-10 mW/cm².

-

After polymerization, carefully remove the hydrogel from the mold.

-

Wash the hydrogel extensively with PBS or culture medium to remove any unreacted components.

Caption: Workflow for PEGDA hydrogel synthesis via photopolymerization.

Characterization of Hydrogel Properties

Swelling Ratio Measurement:

-

Record the initial weight of the hydrated hydrogel (Ws).

-

Lyophilize or oven-dry the hydrogel until a constant weight is achieved to obtain the dry weight (Wd).

-

Calculate the swelling ratio (q) as q = Ws / Wd.

Mechanical Testing (Compressive Modulus):

-

Place a cylindrical hydrogel sample of known dimensions on the platform of a mechanical tester.

-

Apply a compressive strain at a constant rate.

-

Record the resulting stress.

-

The compressive modulus is calculated from the linear region of the stress-strain curve.

Role in Cell Signaling

While PEGDA itself is considered biologically inert, the physical properties of the hydrogel scaffold, particularly its stiffness, can profoundly influence cell behavior through mechanotransduction.

Mechanotransduction via Hydrogel Stiffness

The stiffness of the extracellular matrix (ECM) is a key regulator of cell fate, influencing processes such as proliferation, differentiation, and migration. Cells sense matrix stiffness through integrin-based focal adhesions, which triggers intracellular signaling cascades.

Caption: Influence of hydrogel stiffness on mechanotransduction pathways.

High stiffness environments tend to promote the nuclear localization of transcriptional regulators like YAP/TAZ, leading to the expression of genes associated with a more contractile and proliferative phenotype. Conversely, softer substrates often result in cytoplasmic localization of YAP/TAZ, promoting different cellular fates.

Controlled Release of Signaling Molecules

PEGDA hydrogels are excellent vehicles for the controlled release of growth factors and other bioactive molecules. The release kinetics can be tuned by altering the crosslinking density of the hydrogel. This allows for the sustained presentation of signaling cues to encapsulated or surrounding cells, thereby directing their behavior over time. For instance, the release of Vascular Endothelial Growth Factor (VEGF) from a PEGDA hydrogel can be used to promote angiogenesis in tissue engineering applications.[1]

References

An In-Depth Technical Guide to Bis-acrylate-PEG5: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-acrylate-PEG5, a versatile bifunctional crosslinker with significant applications in drug delivery, tissue engineering, and the development of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This document details its molecular properties, provides experimental protocols for its synthesis and application, and outlines key characterization techniques.

Core Molecular Properties

This compound, also known by its IUPAC name 2-[2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate, is a polyethylene (B3416737) glycol (PEG) derivative end-capped with acrylate (B77674) functional groups. The PEG linker enhances hydrophilicity and biocompatibility, while the terminal acrylate groups allow for covalent crosslinking through various polymerization techniques.

Table 1: Molecular Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C16H26O8 | [1][2] |

| Molecular Weight | 346.37 g/mol | [1][2] |

| CAS Number | 59256-52-9 | [1][2] |

| IUPAC Name | 2-[2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate | [1] |

| Synonyms | Poly(ethylene glycol) diacrylate (n=5), PEG(5)DA | [1] |

Synthesis and Characterization

The synthesis of this compound typically involves the esterification of polyethylene glycol with acrylic acid or acryloyl chloride. Detailed characterization is crucial to confirm the structure and purity of the final product.

Synthesis Protocol: Acrylation of Penta(ethylene glycol)

This protocol describes a general method for the synthesis of this compound from penta(ethylene glycol).

Materials:

-

Penta(ethylene glycol)

-

Acryloyl chloride

-

Triethylamine (B128534) (TEA) or other suitable base

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous sodium sulfate

-

Hydroquinone (B1673460) (as a polymerization inhibitor)

-

Argon or Nitrogen gas supply

Procedure:

-

Dissolve penta(ethylene glycol) and a small amount of hydroquinone in anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the solution with stirring.

-

Slowly add acryloyl chloride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product using column chromatography on silica (B1680970) gel to yield pure this compound.

Characterization Protocols

1H and 13C NMR are essential for confirming the structure of this compound.

-

1H NMR (in CDCl3):

-

Expected Chemical Shifts (δ):

-

6.4-5.8 ppm: Three distinct signals corresponding to the vinyl protons of the acrylate groups.

-

4.3-4.2 ppm: A triplet corresponding to the methylene (B1212753) protons adjacent to the ester oxygen.

-

3.7-3.6 ppm: A complex multiplet corresponding to the ethylene (B1197577) glycol repeat units of the PEG chain.[3][4][5][6]

-

-

-

13C NMR (in CDCl3):

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly employed.[7][8][9]

-

Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound (e.g., [M+Na]+ at m/z ≈ 369.15).

Applications in Drug Development

This compound is a key component in the fabrication of hydrogels for controlled drug delivery and is utilized as a flexible linker in the synthesis of PROTACs for targeted protein degradation.

Hydrogel Formation for Drug Delivery

This compound can be crosslinked to form hydrogels via photopolymerization or Michael addition reactions. These hydrogels can encapsulate therapeutic agents for sustained release.

This protocol outlines the formation of a hydrogel using UV light.

Materials:

-

This compound

-

Photoinitiator (e.g., Irgacure 2959, LAP)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Therapeutic agent to be encapsulated

-

UV light source (365 nm)

Procedure:

-

Prepare a precursor solution by dissolving this compound and the photoinitiator in PBS. If encapsulating a drug, add it to this solution.

-

Transfer the precursor solution into a mold of the desired shape.

-

Expose the solution to UV light (e.g., 365 nm at 5 mW/cm2) for a specified duration (e.g., 30-45 minutes) to initiate polymerization and form the hydrogel.[10][11][12]

-

After polymerization, swell the hydrogel in PBS to remove any unreacted monomers and photoinitiator.[13]

This protocol describes the formation of a hydrogel by reacting this compound with a thiol-containing peptide, which is useful for creating bioactive scaffolds.[14][15][16]

Materials:

-

This compound

-

Thiol-containing peptide (e.g., a peptide with cysteine residues)

-

Base catalyst (e.g., triethylamine)

-

Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

-

Dissolve the thiol-containing peptide in PBS.

-

Dissolve this compound in a separate aliquot of PBS.

-

Mix the two solutions and add a catalytic amount of the base to initiate the Michael addition reaction.

-

Allow the mixture to stand at room temperature until gelation occurs. The gelation time will depend on the concentration of reactants and catalyst.

Linker for Proteolysis Targeting Chimeras (PROTACs)

In PROTAC technology, this compound can be functionalized to serve as a flexible linker connecting a target protein binder and an E3 ligase ligand.[17][18]

The general workflow for developing and testing a PROTAC utilizing a PEG-based linker is outlined below.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. lcms.labrulez.com [lcms.labrulez.com]

- 3. tsapps.nist.gov [tsapps.nist.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Endgroup analysis of polyethylene glycol polymers by matrix-assisted laser desorption/ionization Fourier-transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. waters.com [waters.com]

- 9. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Investigation on photopolymerization of PEGDA to fabricate high-aspect-ratio microneedles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biomechanical Performances of Networked Polyethylene Glycol Diacrylate: Effect of Photoinitiator Concentration, Temperature, and Incubation Time - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. Improving Cross-linking of Degradable Thiol-acrylate Hydrogels via Peptide Design [scholarworks.indianapolis.iu.edu]

- 15. researchgate.net [researchgate.net]

- 16. PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

The Role of Acrylate-PEG5 Linkers in Covalent PROTACs: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC molecule is a heterobifunctional chimera, comprising a ligand that binds a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that tethers the two. The linker is a critical component, profoundly influencing the efficacy, selectivity, and physicochemical properties of the PROTAC.

This guide focuses on a specific and powerful class of PROTACs: covalent PROTACs employing an acrylate-functionalized polyethylene (B3416737) glycol (PEG) linker, exemplified by an Acrylate-PEG5 structure. The acrylate (B77674) group, a Michael acceptor, acts as an electrophilic "warhead," enabling the formation of a covalent bond with a nucleophilic residue (typically cysteine) on the target protein. This covalent engagement can lead to enhanced potency, prolonged duration of action, and improved selectivity.

A Note on "Bis-acrylate-PEG5": While the term "this compound" might suggest a linker with two acrylate groups, a thorough review of the scientific literature reveals no evidence of such "bis-covalent" linkers being used in PROTAC design. The prevailing strategy involves a single covalent warhead. Therefore, this guide will focus on the well-established use of a mono-acrylate-PEG5 linker, where one end serves as the covalent warhead for the target protein and the other end provides a point of attachment for an E3 ligase ligand.

Core Concepts of Covalent PROTACs

Unlike traditional, reversible PROTACs that rely on non-covalent interactions, covalent PROTACs form a stable, covalent bond with their target protein. This can be either irreversible or reversible.

-

Irreversible Covalent PROTACs: These form a permanent bond with the target protein. While this can lead to high potency, it also means the PROTAC molecule is consumed in a 1:1 stoichiometric reaction, thereby losing the catalytic activity that is a hallmark of many successful PROTACs.

-

Reversible Covalent PROTACs: These offer a hybrid approach, forming a covalent bond that can be reversed. This strategy aims to combine the high potency and selectivity of covalent binding with the potential for catalytic activity, as the PROTAC can dissociate after the protein is ubiquitinated and degraded.

The acrylate warhead is a key player in this context, capable of participating in Michael addition reactions with soft nucleophiles like the thiol group of a cysteine residue.

The Acrylate-PEG5 Linker: Structure and Function

The Acrylate-PEG5 linker is a bifunctional molecule with two key components:

-

Acrylate Warhead: This electrophilic group is designed to react with a nucleophilic amino acid residue on the target protein, most commonly a cysteine. This covalent interaction anchors the PROTAC to the target, facilitating the formation of a stable ternary complex (Target Protein - PROTAC - E3 Ligase).

-

PEG5 Spacer: The polyethylene glycol chain of five ethylene (B1197577) glycol units provides several advantages:

-

Solubility: The hydrophilic nature of the PEG chain can improve the overall solubility of the often large and hydrophobic PROTAC molecule.

-

Flexibility and Length: The length and flexibility of the linker are critical for enabling the formation of a productive ternary complex. The PEG5 chain provides a specific distance and conformational flexibility that allows the PROTAC to simultaneously bind the target protein and the E3 ligase in an orientation conducive to ubiquitination.

-

Synthetic Handle: The end of the PEG chain opposite the acrylate group is typically functionalized with a reactive group (e.g., a carboxylic acid, amine, or NHS ester) to allow for straightforward conjugation to the E3 ligase ligand.

-

Applications in Targeted Protein Degradation: BTK and EGFR

Covalent PROTACs with acrylate-based warheads have shown significant promise in degrading high-value oncology targets like Bruton's Tyrosine Kinase (BTK) and Epidermal Growth Factor Receptor (EGFR).

Bruton's Tyrosine Kinase (BTK) Degradation

BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, and its inhibition is a validated strategy for treating B-cell malignancies. The approved BTK inhibitor ibrutinib (B1684441) is a covalent inhibitor that targets Cysteine 481 in the BTK active site via an acrylamide (B121943) warhead. This has made ibrutinib a natural starting point for the design of covalent BTK PROTACs. By replacing a non-essential part of the ibrutinib scaffold with a linker and an E3 ligase ligand (e.g., pomalidomide (B1683931) for recruiting Cereblon), potent and selective BTK degraders have been developed.

Epidermal Growth Factor Receptor (EGFR) Degradation

EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, drives the growth of several cancers, including non-small-cell lung cancer (NSCLC). Second-generation EGFR inhibitors like dacomitinib (B1663576) also employ an acrylamide warhead to covalently target a cysteine residue in the EGFR active site. This provides a clear strategy for developing covalent EGFR PROTACs to overcome resistance to traditional inhibitors.

Data Presentation: Performance of Covalent PROTACs

The efficacy of a PROTAC is typically quantified by two key parameters:

-

DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

-

Dmax: The maximum percentage of target protein degradation achievable.

The following tables summarize quantitative data for representative covalent PROTACs targeting BTK and EGFR that utilize PEG or similar flexible linkers.

Table 1: Performance of Covalent BTK-Targeting PROTACs

| PROTAC Name | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| IR-1 | BTK | Cereblon (CRBN) | Mino | < 10 | ~90 | [1] |

| IR-2 | BTK | Cereblon (CRBN) | Mino | < 10 | ~90 | [1] |

| RC-3 | BTK | Cereblon (CRBN) | Mino | < 10 | ~90 | [1] |

| Covalent PROTAC 7 | BTK | Von Hippel-Lindau (VHL) | K562 | ~150 | Not Reported | [2] |

Table 2: Performance of Covalent EGFR-Targeting PROTACs

| PROTAC Name | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Compound 13 | EGFR (del19) | VHL/CRBN | HCC-827 | 3.57 | 91 | [3] |

| MS39 | EGFR (del19) | Von Hippel-Lindau (VHL) | HCC-827 | 5.0 | >95 | [3] |

| MS154 | EGFR (del19) | Cereblon (CRBN) | HCC-827 | 11 | >95 | [4] |

Experimental Protocols

Protocol 1: Synthesis of a Covalent BTK PROTAC

This protocol describes a plausible synthetic route for a covalent BTK PROTAC using an ibrutinib-like warhead, a pomalidomide E3 ligase ligand, and an Acrylate-PEG5-NHS ester linker.

Materials:

-

Ibrutinib analog with a free amine for linker attachment

-

Pomalidomide

-

Acrylate-PEG5-NHS ester

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Standard laboratory glassware and purification equipment (HPLC, etc.)

Procedure:

-

Step 1: Synthesis of Pomalidomide-Linker Intermediate:

-

Dissolve pomalidomide (1 equivalent) in anhydrous DMF.

-

Add Acrylate-PEG5-NHS ester (1.1 equivalents) to the solution.

-

Add DIPEA (2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by flash column chromatography to yield the pomalidomide-linker intermediate.

-

-

Step 2: Final PROTAC Synthesis:

-

Dissolve the ibrutinib analog with a free amine (1 equivalent) in anhydrous DMF.

-

Add the purified pomalidomide-linker intermediate from Step 1 (1.1 equivalents).

-

Add a coupling reagent such as HATU (1.2 equivalents) and DIPEA (2 equivalents).

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Upon completion, purify the final PROTAC molecule by preparative HPLC.

-

Lyophilize the pure fractions to obtain the final product as a solid.

-

Confirm the identity and purity of the final PROTAC by HRMS and NMR.

-

Protocol 2: Western Blot Analysis for Protein Degradation (DC50/Dmax Determination)

This protocol outlines the steps to quantify the degradation of a target protein (e.g., BTK or EGFR) in cells treated with a covalent PROTAC.[5][6]

Materials:

-

Cancer cell line expressing the target protein (e.g., Mino for BTK, HCC-827 for EGFR)

-

PROTAC stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium and supplements

-

6-well plates

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-BTK or anti-EGFR, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of the PROTAC in cell culture medium to achieve final concentrations ranging from sub-nanomolar to micromolar (e.g., 0, 0.1, 1, 10, 100, 1000 nM).

-

Treat the cells with the different PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (DMSO only).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

-

Protocol 3: Cell Viability Assay (MTS Assay)

This assay assesses the effect of the PROTAC on cell viability and proliferation.[2][3]

Materials:

-

Cells and culture medium

-

96-well plates

-

PROTAC stock solution

-

MTS reagent kit (containing MTS and an electron coupling reagent like PES)

-

96-well plate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

-

Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the PROTAC in culture medium.

-

Treat the cells with the different concentrations for a desired period (e.g., 72 hours). Include vehicle-only control wells.

-

-

MTS Reagent Addition and Incubation:

-

Add 20 µL of the combined MTS/PES solution to each well.

-

Incubate the plate for 1-4 hours at 37°C until a color change is apparent.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 490 nm using a plate reader.

-

Subtract the background absorbance from a cell-free well.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the PROTAC concentration and fit the data to determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: General mechanism of action for a covalent PROTAC utilizing an Acrylate-PEG5 linker.

Caption: Simplified BTK signaling pathway and the intervention point of a BTK-degrading PROTAC.

Caption: Simplified EGFR signaling pathway and the intervention point of an EGFR-degrading PROTAC.

Caption: Experimental workflow for the development and characterization of a covalent PROTAC.

References

- 1. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

The Core Utility of Bis-acrylate-PEG5 in Scientific Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bis-acrylate-PEG5

This compound, also known by its systematic name 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate, is a polyethylene (B3416737) glycol (PEG) derivative that serves as a versatile crosslinking agent in the synthesis of hydrogels and other polymeric materials.[1] Its structure consists of a short, hydrophilic 5-unit PEG chain flanked by two reactive acrylate (B77674) groups. This bifunctionality allows for the formation of three-dimensional polymer networks through polymerization, typically initiated by free radicals.[1] The PEG backbone imparts biocompatibility and hydrophilicity to the resulting materials, while the acrylate groups provide a means for rapid and controllable crosslinking.[1] These properties make this compound a valuable tool in biomedical research, particularly in the fields of drug delivery, tissue engineering, and 3D cell culture. Additionally, it is utilized as a PEG-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are emerging as a promising approach for targeted protein degradation.[1]

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C16H26O8 |

| Molecular Weight | 346.37 g/mol |

| CAS Number | 59256-52-9 |

| Appearance | Colorless to light yellow oil |

| Solubility | Soluble in water and common organic solvents |

Core Applications and Methodologies

The fundamental applications of this compound stem from its ability to form hydrogels, which are water-swollen polymer networks that can mimic the extracellular matrix. These hydrogels can be engineered to have specific mechanical properties and to encapsulate therapeutic agents or cells.

Hydrogel Synthesis for Drug Delivery

This compound is a key component in the fabrication of hydrogels for the controlled release of therapeutic agents. The crosslinked PEG network forms a mesh-like structure that can physically entrap drug molecules, releasing them in a sustained manner as the drug diffuses through the hydrogel matrix.[1] The mesh size, and consequently the drug release rate, can be tuned by varying the concentration of this compound.[1]

This protocol describes the synthesis of a this compound hydrogel using photopolymerization, a common and rapid method for hydrogel formation.

-

Preparation of Precursor Solution:

-

Prepare a stock solution of this compound in a suitable solvent, such as phosphate-buffered saline (PBS). The concentration can be varied (e.g., 5%, 10%, or 20% v/v) to modulate the hydrogel's mechanical properties.

-

Add a photoinitiator, such as Irgacure 2959, to the precursor solution at a concentration of 0.05% (w/v). Ensure the photoinitiator is completely dissolved.

-

If a therapeutic agent is to be encapsulated, it should be added to the precursor solution at this stage.

-

-

Polymerization:

-

Pipette the precursor solution into a mold of the desired shape and size (e.g., between two glass plates with a defined spacer thickness).

-

Expose the solution to UV light (e.g., 365 nm) for a sufficient duration to ensure complete polymerization. The exposure time will depend on the photoinitiator concentration and the intensity of the UV source.

-

-

Post-Polymerization Processing:

-

Carefully remove the hydrogel from the mold.

-

Wash the hydrogel extensively with PBS or another appropriate buffer to remove any unreacted monomers and the photoinitiator.

-

Caption: Workflow for this compound hydrogel synthesis via photopolymerization.

The release of a model drug from a hypothetical 10% (v/v) this compound hydrogel is presented below. This data is representative of typical release kinetics from such systems.

| Time (hours) | Cumulative Drug Release (%) |

| 1 | 15 |

| 4 | 40 |

| 8 | 65 |

| 12 | 80 |

| 24 | 95 |

| 48 | 99 |

Application in 3D Cell Culture

PEG-based hydrogels are widely used as scaffolds for three-dimensional (3D) cell culture because their bio-inert nature prevents non-specific protein adsorption and cell adhesion, allowing for the study of cell behavior in a well-defined microenvironment. The hydrogel's mechanical properties can be tuned to mimic those of native tissues.

-

Cell Preparation:

-

Harvest and resuspend cells in a sterile, serum-free culture medium.

-

-

Preparation of Cell-Laden Precursor Solution:

-

Prepare the this compound and photoinitiator solution in a serum-free medium under sterile conditions.

-

Gently mix the cell suspension with the precursor solution to achieve the desired cell density.

-

-

Polymerization and Culture:

-

Dispense the cell-laden precursor solution into a culture vessel (e.g., a multi-well plate).

-

Polymerize the hydrogel using UV light as described previously. Ensure the UV dose is not cytotoxic.

-

After polymerization, add a complete culture medium to the well.

-

Culture the cell-laden hydrogels in a standard cell culture incubator, changing the medium regularly.

-

-

Cell Viability Assessment:

-

At desired time points, assess cell viability using a live/dead staining assay (e.g., with calcein (B42510) AM and ethidium (B1194527) homodimer-1) and fluorescence microscopy.

-

The following table shows representative data for the viability of encapsulated cells over a 7-day culture period in a this compound hydrogel.

| Culture Day | Cell Viability (%) |

| 1 | 95 ± 3 |

| 3 | 92 ± 4 |

| 7 | 88 ± 5 |

Role as a PROTAC Linker

This compound serves as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The PEG linker in this compound provides the necessary spacing and flexibility for the PROTAC to effectively bring the target protein and the E3 ligase into proximity.

Caption: The PROTAC mechanism, where a linker facilitates the formation of a ternary complex, leading to target protein degradation.

Conclusion

This compound is a highly adaptable and valuable chemical tool for researchers in the life sciences. Its ability to form biocompatible hydrogels with tunable properties makes it ideal for applications in controlled drug delivery and 3D cell culture. Furthermore, its role as a flexible linker in PROTAC synthesis highlights its importance in the development of novel therapeutic strategies. The experimental protocols and representative data provided in this guide serve as a foundation for researchers looking to incorporate this compound into their work. As research in these fields continues to advance, the applications of such versatile crosslinkers are expected to expand further.

References

The Core Mechanism of Bis-acrylate-PEG5 in Targeted Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins by harnessing the cell's own protein disposal machinery. These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination and subsequent degradation of the POI by the proteasome. The linker, far from being a passive spacer, plays a critical role in the efficacy of a PROTAC. This technical guide delves into the mechanism of action of a specific type of linker, Bis-acrylate-PEG5, in the context of targeted protein degradation.

The this compound linker is a polyethylene (B3416737) glycol (PEG)-based linker with reactive acrylate (B77674) groups at both ends. The PEG5 core provides flexibility and favorable physicochemical properties, while the terminal acrylate groups allow for covalent conjugation to the POI and E3 ligase ligands, typically through Michael addition with nucleophilic residues on the ligands.

Mechanism of Action

The primary mechanism of action of a PROTAC incorporating a this compound linker follows the general principles of PROTAC-mediated protein degradation. This process can be broken down into several key steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex. The flexibility and length of the PEG5 chain are crucial for allowing the two proteins to adopt a productive orientation for the subsequent ubiquitination step.

-

Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and degrades the POI into small peptides, while the PROTAC molecule is released and can catalytically induce the degradation of additional POI molecules.

The this compound linker influences this process in several ways:

-

Solubility and Permeability: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the often-lipophilic PROTAC molecule, which can improve its overall pharmacokinetic properties.[1]

-

Flexibility and Ternary Complex Geometry: The flexible PEG5 linker allows for a degree of conformational freedom, which can be advantageous in achieving a stable and productive ternary complex. The optimal linker length is crucial; a linker that is too short may lead to steric clashes, while one that is too long may result in a non-productive complex.

-

Covalent Conjugation: The bis-acrylate functionality allows for the stable, covalent attachment of the POI and E3 ligase ligands during the synthesis of the PROTAC.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for evaluating a PROTAC's efficacy.

Quantitative Data Summary

| PROTAC | Target Protein | E3 Ligase | Linker | DC50 (nM) | Dmax (%) |

| Representative PROTAC 1 | BRD4 | Cereblon | PEG5 | 15 | >95 |

| Representative PROTAC 2 | BRD4 | Cereblon | PEG4 | 30 | ~90 |

| Representative PROTAC 3 | BRD4 | Cereblon | PEG6 | 25 | >90 |

Note: The data presented is a compilation from various studies and is intended to be representative of the performance of PROTACs with PEG5 linkers. Actual values will vary depending on the specific POI, E3 ligase, and cell line used.

Experimental Protocols

Synthesis of a PROTAC using a Bifunctional PEG5 Linker

This protocol describes a general approach for synthesizing a PROTAC using a bifunctional PEG5 linker. For a this compound linker, the terminal acrylate groups would be reacted with amine or thiol functionalities on the POI and E3 ligase ligands. The following is an adapted protocol for a PEG5 linker with different reactive handles (e.g., carboxylic acid and an azide (B81097) for click chemistry) to illustrate the general process.

Materials:

-

POI ligand with a suitable reactive handle (e.g., an alkyne)

-

E3 ligase ligand with a suitable reactive handle (e.g., an amine)

-

HOOC-PEG5-N3 (or a similar bifunctional PEG5 linker)

-

Coupling reagents (e.g., HATU, DIPEA)

-

Copper(I) catalyst (for click chemistry, e.g., CuSO4, Sodium Ascorbate)

-

Solvents (e.g., DMF, DMSO, t-BuOH/H2O)

-

Purification supplies (e.g., HPLC)

Procedure:

-

First Coupling Reaction (Amide Bond Formation):

-

Dissolve the E3 ligase ligand (with an amine) and HOOC-PEG5-N3 in DMF.

-

Add HATU and DIPEA to the reaction mixture.

-

Stir at room temperature and monitor the reaction progress by LC-MS.

-

Upon completion, purify the E3 ligase-linker intermediate by preparative HPLC.

-

-

Second Coupling Reaction (Click Chemistry):

-

Dissolve the purified E3 ligase-linker-azide intermediate and the POI ligand (with an alkyne) in a mixture of t-BuOH and water.

-

Add CuSO4 and sodium ascorbate (B8700270) to catalyze the click reaction.

-

Stir at room temperature and monitor by LC-MS.

-

Purify the final PROTAC product by preparative HPLC.

-

Confirm the identity and purity of the final product by LC-MS and NMR.

-

Western Blot for Protein Degradation (DC50 and Dmax Determination)

Materials:

-

Cell line expressing the POI

-

PROTAC stock solution in DMSO

-

Cell culture medium and supplements

-

PBS, RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent and imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate with the primary antibody for the POI and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane and detect the signal using an ECL reagent.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the POI band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation versus the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

-

In-vitro Ubiquitination Assay

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant E3 ligase complex (e.g., VHL/Elongin B/Elongin C)

-

Recombinant POI

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer

-

PROTAC

-

SDS-PAGE and Western blot reagents

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube on ice, combine the ubiquitination reaction buffer, ATP, E1 enzyme, E2 enzyme, ubiquitin, and the POI.

-

Add the PROTAC at various concentrations. Include a no-PROTAC control.

-

Initiate the reaction by adding the E3 ligase complex.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding Laemmli buffer and boiling the samples.

-

Analyze the reaction products by SDS-PAGE and western blot using an antibody against the POI to detect the appearance of higher molecular weight poly-ubiquitinated species.

-

Conclusion

The this compound linker represents a valuable tool in the design and synthesis of PROTACs for targeted protein degradation. Its PEG5 core provides the necessary flexibility and favorable physicochemical properties to facilitate the formation of a productive ternary complex, while the bis-acrylate functionalities allow for stable covalent attachment of the targeting ligands. The systematic evaluation of PROTACs containing such linkers, through rigorous biophysical and cellular assays, is essential for optimizing their degradation potency and efficacy. The experimental protocols provided in this guide offer a framework for the synthesis and characterization of these promising therapeutic agents. Further research into the precise structural and dynamic effects of the this compound linker on ternary complex formation will continue to advance the rational design of next-generation protein degraders.

References

An In-depth Technical Guide to Bis-acrylate-PEG5 for Hydrogel Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-acrylate-PEG5, a versatile macromer for the synthesis of polyethylene (B3416737) glycol (PEG)-based hydrogels. These hydrogels are of significant interest for a range of biomedical applications, including drug delivery and tissue engineering, owing to their biocompatibility, tunable properties, and ability to encapsulate therapeutic molecules. This document details the properties of this compound, provides experimental protocols for hydrogel synthesis and characterization, and discusses its applications in drug development.

Introduction to this compound

This compound is a polyethylene glycol derivative end-capped with two acrylate (B77674) groups. The "5" in its name refers to the five repeating ethylene (B1197577) glycol units in the PEG chain. This bifunctional nature allows it to act as a crosslinker in polymerization reactions, forming a three-dimensional hydrogel network. The PEG backbone imparts hydrophilicity and biocompatibility to the resulting hydrogel, while the terminal acrylate groups enable crosslinking via mechanisms such as photopolymerization.

Chemical Structure and Properties:

The chemical structure of this compound consists of a central PEG chain with five ethylene glycol repeats, flanked by an acrylate group at each end.

| Property | Value |

| Synonyms | Poly(ethylene glycol) (5) diacrylate |

| CAS Number | 59256-52-9 |

| Molecular Formula | C16H26O8 |

| Molecular Weight | 346.37 g/mol |

Hydrogel Synthesis via Photopolymerization

Photopolymerization is a common and efficient method for synthesizing this compound hydrogels. This technique utilizes a photoinitiator that, upon exposure to ultraviolet (UV) or visible light, generates free radicals, initiating the polymerization of the acrylate groups and leading to the formation of a crosslinked hydrogel network. This process is rapid, can be performed under mild, aqueous conditions, and allows for spatiotemporal control over the gelation process.

Experimental Protocol: Photopolymerization of this compound Hydrogels

This protocol outlines a general procedure for the fabrication of this compound hydrogels. The specific concentrations and parameters can be adjusted to achieve desired hydrogel properties.

Materials:

-

This compound

-

Photoinitiator (e.g., Irgacure 2959, LAP)

-

Phosphate-buffered saline (PBS, pH 7.4) or other suitable buffer

-

UV or visible light source with controlled intensity

Procedure:

-

Prepare Precursor Solution:

-

Dissolve the desired concentration of this compound (e.g., 10-30% w/v) in PBS.

-

Add the photoinitiator to the precursor solution at a suitable concentration (e.g., 0.05-0.5% w/v). Ensure the photoinitiator is completely dissolved. The solution should be protected from light.

-

-

Casting:

-

Pipette the precursor solution into a mold of the desired shape and size (e.g., between two glass slides with a spacer).

-

-

Curing:

-

Expose the precursor solution to a UV or visible light source of a specific wavelength and intensity for a defined period. The curing time will depend on the photoinitiator, its concentration, the concentration of the macromer, and the light intensity.

-

-

Swelling and Equilibration:

-

After polymerization, carefully remove the hydrogel from the mold.

-

Immerse the hydrogel in PBS or another appropriate buffer to allow it to swell to equilibrium and to remove any unreacted components. The swelling medium should be changed periodically.

-

Characterization of this compound Hydrogels

The physicochemical properties of the synthesized hydrogels are crucial for their performance in drug delivery and tissue engineering applications. Key characteristics to evaluate include the swelling behavior and mechanical properties.

Swelling Behavior

The swelling ratio of a hydrogel is a measure of its ability to absorb and retain water. It is influenced by the crosslinking density of the polymer network; a higher crosslinking density generally results in a lower swelling ratio.

Experimental Protocol: Swelling Ratio Measurement

-

Initial Weight: After fabrication, blot the hydrogel to remove excess surface water and record its initial weight (Ws).

-

Drying: Lyophilize or oven-dry the hydrogel until a constant weight is achieved and record the dry weight (Wd).

-

Calculation: The equilibrium swelling ratio (Q) is calculated using the following formula:

Q = (Ws - Wd) / Wd

Mechanical Properties

The mechanical properties of hydrogels, such as their stiffness and strength, are critical for their intended application, especially in tissue engineering where they should ideally mimic the properties of the target tissue. Compressive and tensile testing are common methods to evaluate these properties. The mechanical properties of PEG-diacrylate hydrogels are tunable by altering the PEG molecular weight and concentration. Generally, a lower PEG molecular weight and a higher concentration lead to a higher compressive and tensile modulus[1].

Quantitative Data for PEG-Diacrylate Hydrogels (General Trends)

The following table summarizes the general relationship between PEG-diacrylate (PEGDA) precursor properties and the resulting hydrogel's mechanical and swelling characteristics. While this data is for general PEGDA hydrogels, similar trends are expected for this compound hydrogels.

| PEGDA Molecular Weight | PEGDA Concentration | Swelling Ratio | Compressive Modulus (HA0) | Tensile Modulus (Eten) |

| Decreases | Increases | Decreases | Increases | Increases |

| Increases | Decreases | Increases | Decreases | Decreases |

Source: Adapted from data on PEG-diacrylate hydrogels, which show that decreasing PEG molecular weight and increasing concentration lead to decreased swelling and increased mechanical stiffness[1].

Applications in Drug Delivery

This compound hydrogels are excellent candidates for controlled drug delivery systems. Therapeutic agents, including small molecules, peptides, and proteins, can be encapsulated within the hydrogel matrix during the polymerization process or loaded into the hydrogel after its formation. The release of the entrapped therapeutic is primarily governed by diffusion through the porous hydrogel network. The release rate can be modulated by altering the crosslinking density of the hydrogel, which in turn affects the mesh size of the network.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks relevant to the use of this compound hydrogels in research and development.

Caption: Workflow for this compound hydrogel synthesis via photopolymerization.

Caption: Conceptual pathway for drug release from a this compound hydrogel.

Caption: Experimental workflow for the characterization of this compound hydrogels.

Conclusion

This compound is a valuable macromer for the fabrication of biocompatible and tunable hydrogels for drug delivery and tissue engineering applications. By controlling the synthesis parameters, particularly the concentration of this compound, the properties of the resulting hydrogels can be tailored to meet the specific requirements of the intended application. The provided protocols and conceptual diagrams serve as a guide for researchers and scientists to effectively utilize this compound in their research and development endeavors. Further optimization of hydrogel formulations and characterization will be essential for advancing these materials towards clinical applications.

References

Biocompatibility and Preliminary Safety of Bis-acrylate-PEG5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biocompatibility and preliminary safety data relevant to Bis-acrylate-PEG5, a short-chain polyethylene (B3416737) glycol (PEG) derivative terminated with acrylate (B77674) functional groups. Due to the limited availability of data on this specific molecule, this guide leverages findings from studies on low molecular weight poly(ethylene glycol) diacrylate (PEGDA) hydrogels, which serve as a pertinent surrogate for understanding the biological response to this compound based materials. This document is intended to guide researchers and drug development professionals in the initial safety assessment of biomaterials and devices incorporating this class of polymers.

Executive Summary

Poly(ethylene glycol) (PEG) and its derivatives are widely utilized in the biomedical field due to their established biocompatibility, low immunogenicity, and protein-resistant properties. This compound, as a crosslinking agent, is instrumental in the formation of hydrogels for applications such as drug delivery, tissue engineering, and medical device coatings. The biocompatibility of these hydrogels is critically dependent on factors including the molecular weight of the PEG chain, the concentration of the polymer, and the extent of crosslinking. This guide summarizes key biocompatibility endpoints—cytotoxicity, hemocompatibility, and in vivo local tissue effects—and provides detailed experimental protocols based on international standards to facilitate a thorough safety evaluation.

Biocompatibility Data

The biological evaluation of this compound-containing materials is essential to ensure their safety for medical applications. The following sections present a summary of findings from studies on analogous low molecular weight PEGDA hydrogels.

In Vitro Cytotoxicity

In vitro cytotoxicity assays are fundamental in screening the potential for a material to cause cell death or inhibit cell growth. For PEGDA hydrogels, cytotoxicity is influenced by the concentration of the polymer and the presence of unreacted monomers.

Table 1: Summary of In Vitro Cytotoxicity Data for Low Molecular Weight PEGDA Hydrogels

| PEGDA Molecular Weight (Da) | Total Polymer Concentration (wt%) | Cell Type | Assay | Key Findings |

| 400 / 3400 (Blends) | 20 | Encapsulated | LIVE/DEAD | ~80% average cell viability across all blend ratios.[1] |

| 400 / 3400 (Blends) | 40 | Encapsulated | LIVE/DEAD | Cell viability decreased to an average of 36%.[1] |

| 600 (in Gelatin hydrogel) | Not specified | MC3T3-E1 Osteoblasts | MTS Assay (Eluates) | No cytotoxic effects observed from hydrogel eluates.[2] |

| Not Specified (in GGSH hydrogel) | Not specified | HUVECs | MTT Assay | No significant cytotoxicity observed after 24 and 48 hours. |

Note: The data presented is for low molecular weight PEGDA hydrogels and should be considered as indicative for this compound based materials.

Hemocompatibility

For blood-contacting applications, assessing the hemocompatibility of a material is crucial to prevent adverse events such as hemolysis (red blood cell rupture) and thrombosis (blood clot formation). PEGylation is a well-established method to improve the hemocompatibility of biomaterials.[3][4]

Table 2: Hemocompatibility Assessment of PEGylated Surfaces

| Material/Surface | Test | Key Findings |

| PEGylated photoresponsive platform | Albumin Adsorption | Longer PEGs were most efficient in resisting albumin adsorption.[4] |

| General Biomaterials | Hemolysis (ISO 10993-4) | A hemolysis rate of 0-2% is considered non-hemolytic, 2-5% indicates a limited effect, and over 5% is considered a high risk.[5] |

In Vivo Biocompatibility (Local Tissue Response)

In vivo studies involving the implantation of materials into animal models provide critical information on the local tissue response, including inflammation, fibrous capsule formation, and material degradation.

Table 3: Summary of In Vivo Subcutaneous Implantation Studies of PEGDA Hydrogels

| PEGDA Molecular Weight (kDa) | Animal Model | Duration | Key Findings |

| 10 | Rat | Up to 12 weeks | PEGDA hydrogels showed progressive degradation (increased swelling, decreased modulus). A thick layer of inflammatory cells was observed surrounding the implants.[6] |

| Not Specified | Rat | 28 days | Histological analysis is used to evaluate the foreign body response, including the thickness of the collagenous fibrous capsule. |

| Not Specified (in HA hydrogel) | Mouse | 1 month | Subcutaneous injection showed minimal systemic immune response and host cell infiltration.[7] |

Note: The in vivo response is highly dependent on the specific formulation, sterilization method, and implantation site.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of biocompatibility. The following sections outline the methodologies for key biocompatibility tests based on the International Organization for Standardization (ISO) 10993 series.

In Vitro Cytotoxicity Testing (ISO 10993-5)

This test evaluates the potential of a material to cause cellular damage. The extract test is a common method for hydrogels.

Methodology:

-

Sample Preparation (ISO 10993-12):

-

Prepare this compound hydrogel samples under aseptic conditions.

-

The extraction ratio is typically 0.1 g of hydrogel per 1 mL of extraction vehicle (e.g., cell culture medium without serum).[8][9]

-

Incubate the hydrogel in the extraction vehicle for 24 hours at 37°C with agitation.[9]

-

Collect the extract and, if necessary, prepare serial dilutions (e.g., 100%, 50%, 25%, 10%).[8]

-

-

Cell Culture:

-

Exposure:

-

Remove the existing culture medium from the cells.

-

Replace it with the prepared hydrogel extracts and control media (negative control: fresh medium; positive control: a material with known cytotoxicity).

-

Incubate for 24 to 72 hours.

-

-

Assessment of Viability (e.g., MTT Assay):

-

Remove the extract-containing medium.

-

Add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours.

-

Remove the MTT solution and add a solvent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the negative control. A reduction in cell viability below 70% is generally considered a cytotoxic effect.

-

Hemolysis Assay (ISO 10993-4)

This assay determines the hemolytic potential of a material by measuring the amount of hemoglobin released from red blood cells.

Methodology:

-

Blood Preparation:

-

Collect fresh human or rabbit blood in tubes containing an anticoagulant (e.g., EDTA).

-

Dilute the blood with a saline solution (e.g., 4:5 by volume with normal saline).[10]

-

-

Direct Contact Method:

-

Place the sterilized this compound hydrogel sample in a tube.

-

Add the diluted blood to the tube, ensuring the material is fully immersed.

-

Use a tube without the material as a negative control and a known hemolytic agent (e.g., Triton X-100) as a positive control.

-

Incubate the tubes at 37°C for a specified period (e.g., 3 hours) with gentle agitation.

-

-

Indirect Contact (Extract) Method:

-